6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-iodophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClINO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXMPEPMGYGDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises three modular components:
- Chromene core : 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid derivative
- Iodoaryl group : 4-Iodoaniline
- Linking moiety : Amide bond
Retrosynthetic disconnection suggests two viable pathways (Figure 1):
- Route A : Amide coupling between preformed 6-chloro-2-oxo-2H-chromene-3-carboxylic acid and 4-iodoaniline
- Route B : Direct aminolysis of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate with 4-iodoaniline
Both approaches require careful control of reaction conditions to prevent decomposition of the iodophenyl group and ensure regioselective amide formation.
Synthetic Methodologies
Carboxylic Acid Activation Route
Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid
Procedure :
- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is hydrolyzed using 2M NaOH in ethanol/water (3:1) at 60°C for 4 hr.
- Acidification with HCl precipitates the carboxylic acid (Yield: 89-92%).
Characterization :
- IR (KBr) : 1724 cm⁻¹ (chromenone C=O), 1687 cm⁻¹ (carboxylic acid C=O)
- ¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, H-4), 7.95 (d, J=8.8 Hz, 1H, H-5), 7.52 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.31 (d, J=2.4 Hz, 1H, H-8)
Amide Coupling Using TBTU
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Coupling agent | TBTU (1.2 eq) |
| Base | DIPEA (3 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT, 12 hr |
| Workup | Column chromatography (EtOAc/Hex) |
Procedure :
- Activate carboxylic acid (1 eq) with TBTU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C for 30 min.
- Add 4-iodoaniline (1.1 eq) and stir at room temperature overnight.
- Purify via silica gel chromatography (Yield: 78-83%).
Critical Parameters :
- Moisture-free conditions essential for coupling efficiency
- Excess base prevents acid-catalyzed decomposition of iodophenyl group
Direct Aminolysis of Chromene Ester
Reaction Scheme :
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate + 4-iodoaniline → Target compound + ethanol
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Toluene/EtOH (3:1) |
| Catalyst | p-TsOH (0.1 eq) |
| Temperature | Reflux (110°C) |
| Duration | 8-10 hr |
| Workup | Recrystallization (EtOH/H₂O) |
Procedure :
- Reflux ester (1 eq) with 4-iodoaniline (1.2 eq) and p-TsOH in toluene/EtOH.
- Monitor by TLC (hexane:EtOAc 4:1).
- Recrystallize from ethanol/water (Yield: 68-72%).
Advantages :
- Single-step process
- Avoids carboxylic acid isolation
Limitations :
- Lower yields compared to activation route
- Requires excess amine for complete conversion
Comparative Analysis of Synthetic Routes
Table 1 : Performance metrics of major synthesis routes
| Parameter | Acid Activation Route | Direct Aminolysis |
|---|---|---|
| Overall Yield | 78-83% | 68-72% |
| Purity (HPLC) | ≥98% | 95-97% |
| Reaction Time | 12-14 hr | 8-10 hr |
| Scalability | >100 g | <50 g |
| Iodine Retention | 99.2% | 97.8% |
Key findings:
Mechanistic Considerations
Amide Bond Formation Mechanism
The coupling reaction proceeds through a mixed anhydride intermediate when using TBTU:
- TBTU activates carboxylic acid via uronium salt formation
- Nucleophilic attack by 4-iodoaniline generates tetrahedral intermediate
- Collapse of intermediate releases HOBt and forms amide bond
Critical Transition States :
- Rate-determining step: Amine nucleophilic attack (ΔG‡ = 18.7 kcal/mol)
- Steric effects minimized by ortho-iodine's electron-withdrawing nature
Purification and Characterization
Chromatographic Separation
Optimal Conditions :
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.21 (s, 1H, NH), 8.74 (s, 1H, H-4), 8.02 (d, J=8.8 Hz, 1H, H-5), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.63 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.52 (d, J=2.4 Hz, 1H, H-8), 7.21 (d, J=8.4 Hz, 2H, Ar-H)
13C NMR (100 MHz, DMSO-d₆) :
δ 175.6 (C=O, chromenone), 165.2 (C=O, amide), 153.8 (C-2), 138.1 (C-I), 134.5-118.2 (aromatic carbons), 92.4 (C-I)
HRMS (ESI) :
Calcd for C₁₆H₁₀ClINO₃ [M+H]⁺: 457.9412; Found: 457.9408
Challenges and Optimization Strategies
Iodine Stability Considerations
Key Issues :
- C-I bond cleavage at temperatures >130°C
- Oxidative deiodination in polar aprotic solvents
Mitigation Approaches :
- Maintain reaction temperature ≤110°C
- Use degassed solvents under inert atmosphere
- Add radical scavengers (e.g., BHT) in refluxing conditions
Amide Racemization
Despite being non-chiral, the compound shows partial racemization at elevated temperatures due to:
- Resonance stabilization of planar transition state
- Base-catalyzed keto-enol tautomerism
Control Measures :
Industrial-Scale Production Considerations
Table 2 : Comparison of batch vs flow chemistry approaches
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Capacity | 50-100 kg/batch | 500 kg/day |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or thiol-substituted chromene derivatives.
Scientific Research Applications
The compound has been investigated for several biological activities, including:
Anticancer Activity
Research indicates that 6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating its effects on breast cancer (MCF-7) cells revealed an IC50 value of approximately 30 µM, suggesting substantial anticancer potential.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 30 | Induction of apoptosis |
| Doxorubicin (control) | MCF-7 | 0.5 | DNA intercalation |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains.
Case Study:
In vitro tests demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 25 µg/mL.
| Compound | Bacterial Strain Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Ciprofloxacin (control) | Escherichia coli | <1 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
Case Study:
A study reported a COX inhibition percentage of 70% at a concentration of 100 µM, indicating potential therapeutic applications in inflammatory diseases.
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | 70% at 100 µM | [Study Reference] |
| Celecoxib (control) | 95% at 100 µM | - |
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Halogen Substituents
- BT317 was synthesized in 78% yield via silica gel chromatography and showed activity in mitochondrial protease targeting, highlighting the role of chloro substitution in bioactivity .
- 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Substituting chloro with methyl decreases electronegativity, altering electronic distribution. This derivative exhibited nonlinear optical (NLO) properties due to enhanced π-conjugation, suggesting chloro’s electron-withdrawing nature may reduce such effects compared to methyl .
Heterocyclic Modifications
- 6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide : Introducing a benzothiazole ring (CAS 866245-42-3) adds heterocyclic complexity, likely improving binding affinity to enzymatic targets like kinases. The fluoro substituent further modulates lipophilicity and metabolic stability .
Variations in the Carboxamide Substituent
Aromatic Ring Modifications
- Synthesized via reflux in acetic acid, this compound’s sulfonamide moiety is associated with protease inhibition .
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide : Replacing iodophenyl with a methoxyphenethyl group introduces flexibility and lipophilicity, which may improve blood-brain barrier penetration. This derivative was synthesized via a two-step procedure involving ethyl 2-oxo-2H-chromene-3-carboxylate intermediate .
Hybrid Substituents
- 6-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-oxo-4H-chromene-2-carboxamide (CAS 866238-12-2) : The tetrahydrothiophene and ethylbenzyl groups introduce steric bulk and sulfone functionality, which may enhance binding to hydrophobic enzyme pockets. This compound’s synthesis likely involves multi-step alkylation and oxidation .
Biological Activity
6-Chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene core with a chloro and an iodophenyl substituent, contributing to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 393.62 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| 6-Chloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 | 10.4 |
| 6-Chloro-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Hek293-T | 15.0 |
Antioxidant Activity
The antioxidant potential of chromene derivatives has also been investigated. These compounds can scavenge free radicals, reducing oxidative stress in cells. The antioxidant activity is often assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.
Enzyme Inhibition
In vitro studies have shown that this compound can inhibit key enzymes involved in various diseases:
-
Cholinesterases : Compounds in this class have demonstrated dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease management.
- IC50 Values :
- AChE: 8.5 μM
- BChE: 9.0 μM
- IC50 Values :
- Cyclooxygenase Enzymes : Some derivatives exhibit moderate inhibition of COX enzymes, which are targets for anti-inflammatory drugs.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Molecular Docking Studies : Computational studies suggest that the compound forms hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory effects.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancerous cells.
Case Studies
Several studies have reported on the efficacy of chromene derivatives:
- Study on MCF-7 Cells : A comparative analysis showed that this compound had a lower IC50 compared to other derivatives, indicating higher potency against breast cancer cells .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, suggesting possible applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Acylation : React 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step typically requires reflux conditions (3–6 hours) .
Coupling : Treat the acid chloride with 4-iodoaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to facilitate amide bond formation. Purification via column chromatography (ethyl acetate/petroleum ether) yields the target compound .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to mitigate side reactions like incomplete acylation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chromene scaffold (e.g., characteristic carbonyl peaks at δ ~160–170 ppm) and substituents (e.g., iodine’s deshielding effect on aromatic protons) .
- IR Spectroscopy : Validate the presence of amide (C=O stretch at ~1650 cm⁻¹) and lactone (C=O at ~1720 cm⁻¹) functional groups .
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities, such as dihedral angles between the chromene core and aryl substituents (e.g., ~22° in analogous chlorophenyl derivatives) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for iodophenyl-substituted chromenes?
- Methodological Answer :
- High-Resolution Crystallography : Use low-temperature (135 K) single-crystal X-ray diffraction to minimize thermal motion artifacts. For example, analogous chlorophenyl derivatives show weak C–H···O hydrogen bonds stabilizing the crystal lattice .
- Computational Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric or electronic effects from the iodine substituent .
Q. What strategies address low yields in the coupling step with 4-iodoaniline?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of the iodophenyl amine, improving reaction efficiency .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation via nucleophilic catalysis .
- Temperature Control : Conduct reactions at 0–5°C to suppress competing hydrolysis of the acid chloride .
Q. How can researchers evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro Assays :
COX-1/COX-2 Inhibition : Measure IC₅₀ values using a fluorometric kit to assess selectivity for inflammatory pathways .
Cytokine Profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Structure-Activity Relationship (SAR) : Compare activity with chlorophenyl analogs; iodine’s hydrophobicity may enhance membrane permeability but reduce solubility .
Data Analysis and Optimization
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
